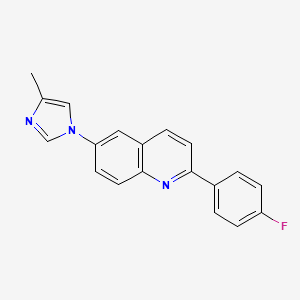
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a fluorophenyl group at the 2-position and a methylimidazolyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-chloroquinoline under basic conditions to form the intermediate 2-(4-fluorophenyl)quinoline. This intermediate is then reacted with 4-methylimidazole in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and methylimidazolyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the fluorine and imidazole substituents, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)quinoline: Similar structure but lacks the methylimidazolyl group, affecting its reactivity and applications.
6-(4-Methylimidazol-1-yl)quinoline: Lacks the fluorophenyl group, leading to different electronic and steric effects.
Uniqueness
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is unique due to the presence of both the fluorophenyl and methylimidazolyl groups, which impart distinct electronic properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C19H14FN3 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C19H14FN3/c1-13-11-23(12-21-13)17-7-9-19-15(10-17)4-8-18(22-19)14-2-5-16(20)6-3-14/h2-12H,1H3 |
InChIキー |
UGSWRWYKVORFPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
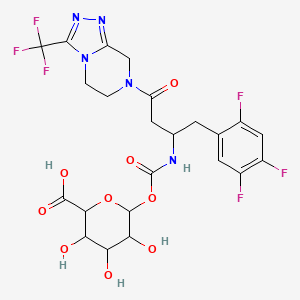
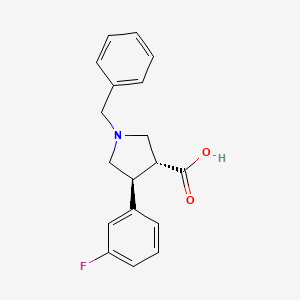
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
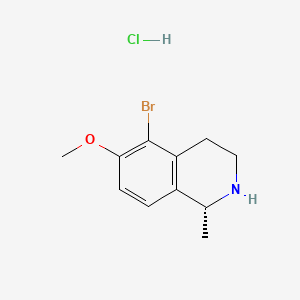
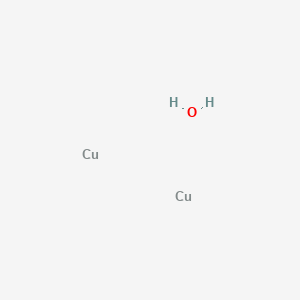
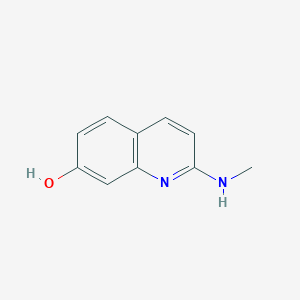
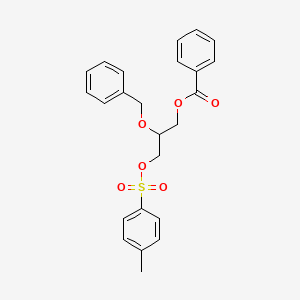
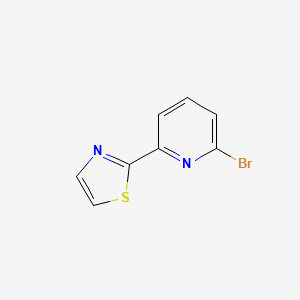
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
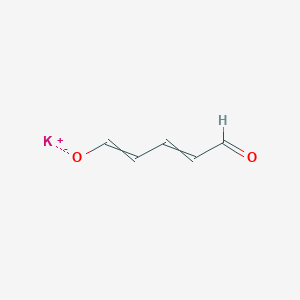
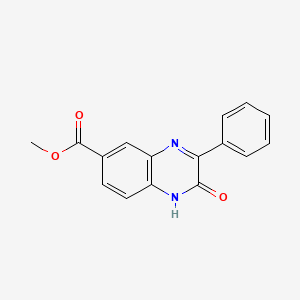
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
